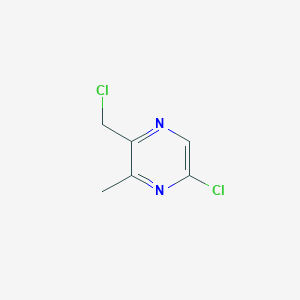

5-Chloro-2-(chloromethyl)-3-methylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

5-chloro-2-(chloromethyl)-3-methylpyrazine |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3 |

InChI Key |

ISCIIKJEDPZOHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Chloromethyl 3 Methylpyrazine and Analogous Chloromethylpyrazines

Fundamental Strategies for Pyrazine (B50134) Core Functionalization

Condensation Reactions for Substituted Pyrazine Architectures

One of the most classical and widely employed methods for synthesizing the pyrazine core is through the condensation of 1,2-diamines with α-dicarbonyl compounds. This approach allows for the direct formation of the six-membered ring. The reaction typically proceeds by forming a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. mdpi.com Symmetrical starting materials often provide the best results in these reactions. mdpi.com

For instance, the condensation of a substituted 1,2-diaminoalkane with an α-diketone, followed by oxidation, leads to the formation of pyrazine derivatives. nih.gov This method is fundamental to creating various substituted pyrazine architectures, where the choice of the diamine and dicarbonyl precursors directly dictates the substitution pattern on the final pyrazine ring.

Ring Closure and Cyclization Approaches to Pyrazine Derivatives

Ring closure and cyclization reactions provide alternative pathways to pyrazine derivatives, often starting from acyclic precursors. researchgate.net One such approach involves the self-coupling of 2-amino alcohols, catalyzed by base metals, to selectively form functionalized 2,5-substituted pyrazine derivatives. nih.gov This dehydrogenative coupling method is atom-economical, producing water and hydrogen gas as the only byproducts. nih.gov

Another cyclization strategy involves the reaction of dicyanide with ammonia to access the pyrazine ring. mdpi.com These methods highlight the versatility of building the pyrazine core from various open-chain molecules through carefully controlled cyclization conditions.

Metal-Catalyzed Processes in Regioselective Pyrazine Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. rsc.org These methods are particularly useful for introducing substituents onto a pre-formed pyrazine ring.

Commonly used palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are employed on halogenated pyrazines to introduce aryl, vinyl, and alkynyl groups. rsc.org More recently, direct arylation via C-H activation has been developed, offering a more atom-efficient route. For example, a palladium-catalyzed C-H/C-H coupling reaction between a pyrazine N-oxide and an indole derivative has been used in the synthesis of natural products, furnishing the coupled product regioselectively. rsc.orgmdpi.com Nickel-catalyzed Negishi cross-coupling reactions of pyrazine triflates with alkyl and arylzinc halides have also proven successful for synthesizing 5-substituted 2,3-dimethylpyrazine derivatives in good yields. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions for Pyrazine Functionalization

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Negishi Coupling | Nickel-based | Pyrazine triflate, Alkyl/Arylzinc halides | Substituted trialkylpyrazines | rsc.org |

| Direct Arylation | Palladium-based | Pyrazine N-oxide, Indole | Aryl-substituted pyrazines | rsc.orgmdpi.com |

| Liebeskind–Srogl | Palladium/Copper | Methylthiopyrazines, Arylboronic acids | Arylpyrazines | rsc.org |

| Kumada–Corriu | Nickel-based | 2-Chloropyrazine (B57796), Grignard reagent | Trisubstituted pyrazines | mdpi.com |

Introduction of Halogen and Halomethyl Moieties

Once the substituted pyrazine core is established, the next critical phase is the introduction of the chloro and chloromethyl groups at the desired positions. This requires highly regioselective reactions to avoid the formation of unwanted isomers.

Regioselective Halogenation Strategies on Pyrazine Rings

Introducing a chlorine atom onto the pyrazine ring can be achieved through several strategies. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. youtube.com However, several effective methods have been developed.

One common approach is the conversion of a pyrazinone (or hydroxypyrazine) to a chloropyrazine. Heating diketopiperazines with phosphoryl chloride (POCl₃) can yield a mixture of mono- and dichloropyrazines. nih.gov The resulting 2-chloropyrazine can then be hydrolyzed to a 2(1H)-pyrazinone, or the pyrazinone can be treated with a chlorinating agent like POCl₃ to yield the chloropyrazine. This transformation is a key step in many synthetic routes.

Another strategy involves nucleophilic aromatic substitution (SNAr) on a pyrazine ring that is already activated with a suitable leaving group. rsc.org While amination of chloropyrazines is readily achievable via SNAr, the reverse (introducing a chlorine) is also possible under certain conditions, for instance through a Sandmeyer-type reaction on an aminopyrazine. mdpi.com In one synthetic route, a regioselective chlorination of 2-aminopyrazine was achieved as a key step. mdpi.com

Vapor-phase chlorination of pyrazine itself has also been reported. While chlorine typically has a destructive action on solid or liquid pyrazine, reacting the two in the vapor phase in the presence of water vapor can produce monochloropyrazine in good yields. google.com

Table 2: Selected Methods for Ring Chlorination of Pyrazine Derivatives

| Method | Reagent(s) | Precursor | Product | Reference |

|---|---|---|---|---|

| Chlorination of Pyrazinone | POCl₃ | 2(1H)-Pyrazinone / Diketopiperazine | 2-Chloropyrazine | nih.gov |

| Sandmeyer-type Reaction | Diazotization/Chlorination | Aminopyrazine | Chloropyrazine | mdpi.com |

| Vapor-Phase Chlorination | Cl₂, H₂O (vapor) | Pyrazine | Monochloropyrazine | google.com |

| Nucleophilic Substitution | Various Amines | Chloropyrazine | Aminopyrazine | mdpi.com |

Direct Chloromethylation of Pyrazine Precursors

The introduction of a chloromethyl group is most commonly achieved through the free-radical chlorination of a corresponding methylpyrazine. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide (BPO). mdpi.comchemguide.uk

A specific method for the synthesis of chloromethyl pyrazines involves the reaction of a methylpyrazine with N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) in a solvent like carbon tetrachloride (CCl₄) under light. mdpi.com This free-radical side-chain chlorination selectively targets the methyl group attached to the pyrazine ring, converting it to a chloromethyl group. This method is advantageous as it proceeds under relatively mild conditions and is a direct conversion. mdpi.com

While the Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic rings using a reagent formed from DMF and POCl₃, it produces an aldehyde, not a chloromethyl group directly. wikipedia.orgorganic-chemistry.org The resulting aldehyde would require subsequent reduction and chlorination steps to yield the desired chloromethyl moiety. Therefore, direct free-radical chlorination of the methyl group remains the more straightforward approach.

The principles for this transformation are well-established for other nitrogen-containing heterocycles, such as the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine, which further supports the viability of this method for analogous pyrazine systems. google.compatsnap.com

Synthesis of Chloromethyl-Substituted Pyrazines from Diketopiperazine Intermediates

Diketopiperazines (DKPs), also known as 2,5-piperazinediones, are a class of cyclic dipeptides formed by the condensation of two amino acids. These structures are notable for their conformational rigidity and stability against proteolysis, making them prevalent motifs in a wide array of biologically active natural products. researchgate.net The DKP scaffold often serves as a key intermediate in the total synthesis of complex alkaloids. nih.gov

The synthesis of the DKP core itself is typically achieved through the cyclization of a dipeptide precursor. While DKPs are crucial building blocks for complex, often peptide-based, natural products, their application as direct intermediates for the synthesis of simpler, non-peptidic pyrazines, such as chloromethyl-substituted pyrazines, is not a widely documented synthetic strategy. The transformation would require significant chemical manipulation, including aromatization and subsequent functionalization, which is not a common pathway in the literature for this class of compounds.

Advanced Synthetic Routes to 5-Chloro-2-(chloromethyl)-3-methylpyrazine

Modern synthetic chemistry continually seeks to improve upon existing methods, focusing on efficiency, yield, and sustainability. The synthesis of this compound is no exception, with research pointing towards more advanced and streamlined protocols.

Development of Efficient and High-Yield Protocols

The development of efficient and high-yield synthetic protocols is a cornerstone of modern chemical manufacturing. For heterocyclic compounds, this often involves the meticulous optimization of reaction parameters such as solvents, temperature, catalysts, and reactant stoichiometry to maximize product formation and minimize byproducts.

Table 1: Example of a High-Yield Synthesis Protocol for a Related Heterocycle

| Precursor | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 5 hours | 99% | google.com |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Tetrahydrofuran | 6 hours | 95% | google.com |

Multi-Component Reactions for the Construction of Pyrazine Scaffolds

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. mdpi.com These reactions avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste.

While classical methods for pyrazine synthesis often involve the condensation of 1,2-diamines with α-dicarbonyl compounds, MCRs offer a more convergent approach. Metal-catalyzed multicomponent coupling reactions, for instance, have been developed for the production of various N-heteroaromatic molecules. acs.org A specific example is the Ugi MCR, which has been successfully employed for the synthesis of indole-fused pyrazine derivatives. researchgate.net This demonstrates the utility of MCRs in building complex pyrazine-containing scaffolds, a strategy that holds potential for the streamlined synthesis of simpler, substituted pyrazines as well.

Utilization of Specific Precursors in Targeted Synthesis (e.g., 2-chloro-3-methylpyrazine as a building block)

One of the most direct and widely used strategies for synthesizing functionalized pyrazines involves the modification of a pre-existing, suitably substituted pyrazine core. The targeted synthesis of this compound can be effectively achieved by starting with a precursor such as 2-chloro-3-methyl-5-methylpyrazine or, more likely, through the chlorination of a 2-chloro-3-methylpyrazine precursor that bears a group at the 5-position that can be converted to a methyl group, followed by chlorination of that methyl group.

The key transformation is the chlorination of a methyl group attached to the pyrazine ring. This is a common reaction in heterocyclic chemistry. A well-established method involves the free-radical chlorination of methyl pyrazines using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO). This approach has been used to produce various chloromethyl pyrazines with yields reported in the range of 40-60%. mdpi.com

Analogous reactions on the similar pyridine ring system further support the feasibility of this method. For example, 2-chloro-5-methylpyridine can be readily converted to 2-chloro-5-chloromethylpyridine by reaction with chlorine gas in the presence of a catalyst, achieving purities of 99% or higher. scispace.com

Table 2: General Conditions for Chlorination of Methyl-Substituted Heterocycles

| Precursor Type | Chlorinating Agent | Initiator/Catalyst | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| Methyl Pyrazines | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 40-60% | mdpi.com |

Reaction Mechanisms and Reactivity Studies of 5 Chloro 2 Chloromethyl 3 Methylpyrazine

Electrophilic and Nucleophilic Substitution Pathways on the Pyrazine (B50134) Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack.

The chloromethyl group at the 2-position of 5-Chloro-2-(chloromethyl)-3-methylpyrazine is a primary site for nucleophilic attack. The chlorine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles. nbinno.com This reactivity allows for the introduction of diverse functional groups onto the pyrazine core.

Common nucleophilic substitution reactions at the chloromethyl group include:

Amination: Reaction with primary or secondary amines to form the corresponding aminomethyl pyrazine derivatives.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides to yield ethers or alcohols.

Thiolation: Displacement by thiols or hydrosulfides to produce thioethers.

Cyanation: Introduction of a nitrile group via reaction with cyanide salts.

The general mechanism for these substitutions is typically a direct SN2 displacement, where the nucleophile attacks the methylene (B1212753) carbon, leading to the expulsion of the chloride ion. The rate and efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Displacement Reactions on the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH | -CH₂NR₂ |

| Alkoxide | RO⁻Na⁺ | -CH₂OR |

| Thiolate | RS⁻Na⁺ | -CH₂SR |

| Cyanide | NaCN | -CH₂CN |

The electron-withdrawing nature of the chlorine atom at the 5-position, coupled with the inherent electron deficiency of the pyrazine ring, makes the ring carbons more electrophilic and thus more susceptible to attack by strong nucleophiles. This effect is most pronounced at the positions ortho and para to the chloro substituent.

Conversely, the methyl group at the 3-position is an electron-donating group (+I effect), which slightly increases the electron density on the ring, counteracting the deactivating effect of the chloro group to some extent. The net effect on the electron density at any given position on the ring is a combination of these opposing influences and the positions of the nitrogen atoms. nih.gov

Table 2: Electronic Effects of Substituents on the Pyrazine Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Chloro | 5 | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating/Activating for SNAr |

| Methyl | 3 | Electron-donating (+I) | - | Activating |

| Chloromethyl | 2 | Electron-withdrawing (-I) | - | Deactivating |

The regioselectivity of further functionalization reactions on the this compound ring is directed by the existing substituents. For nucleophilic aromatic substitution, where a nucleophile attacks the ring directly, the positions activated by the electron-withdrawing chloro group and the pyrazine nitrogens are the most likely sites of reaction. The presence of the methyl group may sterically hinder attack at adjacent positions.

For electrophilic aromatic substitution, which is generally difficult on pyrazines, the directing effects of the substituents would come into play if forcing conditions were used. The electron-donating methyl group would direct incoming electrophiles to the ortho and para positions relative to it, while the deactivating chloro group would also direct ortho and para, albeit with a reduced reaction rate. The interplay of these effects would determine the final regiochemical outcome. nih.gov

Pyrazine Ring Transformations and Molecular Rearrangements

Under certain conditions, substituted pyrazines can undergo ring transformations and rearrangements.

The formation of acetals from chloromethylated pyrazines typically involves the reaction with an alcohol under basic conditions. While the direct formation of an acetal (B89532) at the chloromethyl position is not a standard reaction, a related transformation can occur where the chloromethyl group is first converted to an aldehyde. This aldehyde can then react with an alcohol in the presence of an acid catalyst to form an acetal.

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). psu.edu The formation of an N-oxide modifies the electronic properties of the pyrazine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

In this compound, there are two nitrogen atoms that could potentially be oxidized. The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents. The electron-donating methyl group at the 3-position would increase the electron density on the adjacent nitrogen atom (N4), making it more nucleophilic and thus more susceptible to oxidation. Conversely, the electron-withdrawing chloro and chloromethyl groups would decrease the electron density on the nearby nitrogen atoms (N1), making oxidation at this position less favorable. Therefore, it is expected that oxidation would preferentially occur at the N4 position. nih.gov

The general mechanism for N-oxidation involves the nucleophilic attack of the pyrazine nitrogen on the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are pivotal for the formation of C-C bonds on pyrazine rings. nih.govsioc-journal.cn Palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, are among the most widely used methods for the functionalization of halopyrazines. sioc-journal.cnnih.govresearchgate.net These reactions offer a versatile toolkit for synthetic chemists to introduce a wide array of substituents onto the pyrazine core, thereby modulating its electronic and steric properties.

Suzuki-Miyaura and Related Coupling Reactions for C-C Bond Formation on Pyrazines

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst to couple an organoboron reagent with a halide, is a powerful and widely utilized method for creating C-C bonds. organic-chemistry.orgharvard.edu This reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids. harvard.eduresearchgate.netnih.gov

For chloropyrazines, the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst is a key step in the catalytic cycle. The electron-deficient nature of the pyrazine ring can facilitate this step. Research on 2-chloropyrazine (B57796) has demonstrated its successful coupling with various arylboronic acids using palladium(II) ONO pincer complexes as catalysts, highlighting the feasibility of such transformations. organic-chemistry.orgresearchgate.net

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively reported in readily accessible literature, the principles of the reaction can be extrapolated from studies on similar chloropyrazine derivatives. The reaction would involve the palladium-catalyzed coupling of an organoboronic acid or ester at the 5-position of the pyrazine ring. The presence of the methyl and chloromethyl groups at the 3- and 2-positions, respectively, could influence the electronic properties and steric accessibility of the reaction center.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | Data not available |

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of chloropyrazines. Specific experimental data for this compound is not currently available in the cited sources.

Applications in Diverse Pyrazine Functionalization

The utility of transition-metal-catalyzed cross-coupling extends beyond the Suzuki-Miyaura reaction, allowing for a diverse range of functional groups to be introduced onto the pyrazine scaffold. mdpi.com For a molecule like this compound, two reactive sites are available for functionalization: the C5-Cl bond and the chloromethyl group at the C2 position.

The C5-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents. This versatility is crucial for creating libraries of pyrazine derivatives for applications in drug discovery and materials science. mdpi.com For instance, Sonogashira coupling could be employed to introduce alkynyl groups, while Heck coupling could be used for the installation of vinyl moieties.

The chloromethyl group at the C2 position offers an additional handle for synthetic modifications. While not a direct substrate for typical cross-coupling reactions that cleave a C-Cl (aryl) bond, it can undergo nucleophilic substitution reactions. However, palladium-catalyzed reactions involving C(sp³)-Cl bonds, though less common than those with C(sp²)-Cl bonds, are also an area of active research and could potentially be applied to functionalize the chloromethyl group.

The selective functionalization of either the C5-Cl or the C2-chloromethyl group would be a key challenge and a point of interest in the synthetic chemistry of this molecule. The differential reactivity of the aryl chloride versus the alkyl chloride under various catalytic conditions would allow for stepwise and controlled diversification of the pyrazine core.

Table 2: Potential Cross-Coupling Reactions for Functionalization of the Pyrazine Core

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira | Terminal alkyne | Pd/Cu | 5-Alkynyl-2-(chloromethyl)-3-methylpyrazine |

| Heck | Alkene | Pd catalyst | 5-Vinyl-2-(chloromethyl)-3-methylpyrazine |

| Stille | Organostannane | Pd catalyst | 5-Aryl/Vinyl-2-(chloromethyl)-3-methylpyrazine |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 5-Aryl/Alkyl-2-(chloromethyl)-3-methylpyrazine |

This table outlines potential applications of various cross-coupling reactions for the functionalization of the pyrazine ring, based on established methodologies for halopyrazines. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Methodologies

Synthesis of Novel Derivatives Based on 5-Chloro-2-(chloromethyl)-3-methylpyrazine

The presence of two reactive sites, the chloromethyl group and the chloro-substituted pyrazine (B50134) ring, makes this compound an attractive starting material for the synthesis of a variety of derivatives. Strategic modifications at these positions have led to the development of compounds with tailored properties.

Modifications and Transformations at the Chloromethyl Site

The chloromethyl group at the C-2 position of the pyrazine ring is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. This reactivity is a cornerstone of the derivatization of this compound.

The displacement of the chloride ion can be readily achieved by a variety of nucleophiles, including alcohols, phenols, thiols, and amines, to yield the corresponding ethers, thioethers, and amines. For instance, the reaction with alkoxides or phenoxides in the presence of a base affords the corresponding ether derivatives. Similarly, treatment with thiols or thiolates leads to the formation of thioethers. The reaction with primary or secondary amines provides access to a diverse set of aminomethyl-pyrazine derivatives.

A notable example of this reactivity is the synthesis of hederagenin-pyrazine derivatives. In this synthesis, the carboxylate group of the natural product hederagenin (B1673034) acts as a nucleophile, displacing the chloride from a chloromethyl pyrazine derivative in the presence of potassium carbonate in DMF to form an ester linkage. dtic.mil This strategy highlights the utility of the chloromethyl group as a handle for conjugating the pyrazine core to other molecules of interest.

| Nucleophile | Resulting Functional Group | Reaction Conditions |

| Alcohols/Phenols | Ether (-OR) | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

| Thiols/Thiophenols | Thioether (-SR) | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

| Amines (1°/2°) | Amine (-NRR') | Base (e.g., Et3N, K2CO3), Solvent (e.g., CH3CN, DMF) |

| Carboxylic Acids | Ester (-OCOR) | Base (e.g., K2CO3), Solvent (e.g., DMF) dtic.mil |

| Azide salts | Azide (-N3) | Solvent (e.g., DMF, DMSO) |

Directed Substitutions and Functional Group Interconversions on the Pyrazine Core

The chlorine atom at the C-5 position of the pyrazine ring offers another avenue for structural modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrazine core.

Commonly employed cross-coupling reactions for the functionalization of chloro-substituted heterocycles include the Suzuki-Miyaura, Sonogashira, and Heck reactions. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a versatile method for introducing aryl, heteroaryl, or alkyl groups. The Sonogashira coupling allows for the installation of terminal alkynes, while the Heck reaction facilitates the formation of carbon-carbon bonds with alkenes. The success of these reactions often depends on the choice of the palladium catalyst, ligand, base, and reaction conditions.

While specific examples of these cross-coupling reactions on this compound are not extensively documented in the readily available literature, the reactivity of other chloropyrazines in such transformations suggests that this compound would be a viable substrate. For instance, various chloro-substituted pyridines and pyrazines have been successfully employed in Suzuki-Miyaura and other palladium-catalyzed couplings. mdpi.com

Functional group interconversions can also be envisioned on the pyrazine core. For example, the chlorine atom could potentially be displaced by other nucleophiles under specific conditions, although this is generally more challenging than substitution at the chloromethyl position.

| Reaction | Reagent | Product |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 5-Aryl/heteroaryl-2-(chloromethyl)-3-methylpyrazine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-2-(chloromethyl)-3-methylpyrazine |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-2-(chloromethyl)-3-methylpyrazine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-(chloromethyl)-3-methylpyrazine |

Formation of Hybrid Compounds and Fused Ring Systems (e.g., pyrazolo[1,5-a]pyrazine, triazolo[4,3-a]pyrazine, pyrazine-natural product hybrids)

The strategic derivatization of this compound can lead to the formation of more complex molecular architectures, including hybrid compounds and fused ring systems. These structures are of significant interest in drug discovery as they can exhibit novel pharmacological profiles.

Pyrazine-Natural Product Hybrids: As previously mentioned, the reaction of the chloromethyl group with nucleophilic sites on natural products is an effective strategy for creating hybrid molecules. The synthesis of hederagenin–pyrazine derivatives, where the pyrazine moiety is appended to the triterpenoid (B12794562) scaffold of hederagenin, exemplifies this approach. dtic.mil Such hybrids aim to combine the biological activities of both parent molecules or to modulate the properties of the natural product.

Fused Ring Systems: The construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, often involves the cyclocondensation of a substituted pyrazine with a suitable binucleophile. While direct synthetic routes starting from this compound to these specific fused systems are not prominently reported, analogous transformations provide a blueprint for potential synthetic strategies. For example, the synthesis of triazolo[4,5-b]pyrazines can be achieved through the cyclization of a diaminopyrazine precursor. google.com A plausible, though underexplored, route could involve the initial displacement of the chlorine on the pyrazine core with a hydrazine-containing nucleophile, followed by intramolecular cyclization involving the chloromethyl group or a derivative thereof.

Exploration of Structural Diversity and Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Therefore, understanding the stereochemical and conformational aspects of this compound derivatives is crucial for rational drug design and the interpretation of structure-activity relationships.

Stereochemical Considerations in Pyrazine Derivative Synthesis

While this compound itself is achiral, the introduction of chiral centers during its derivatization can lead to stereoisomers with potentially different biological activities. Chiral centers can be introduced through several synthetic strategies:

Reaction with Chiral Nucleophiles: The reaction of the chloromethyl group with a chiral alcohol, amine, or other nucleophile will result in the formation of a diastereomeric mixture if the product contains more than one stereocenter, or a single enantiomer if the nucleophile is enantiopure and no new stereocenter is formed at the pyrazine moiety.

Asymmetric Synthesis: The development of asymmetric catalytic methods for the derivatization of the pyrazine core or the chloromethyl group could provide access to enantiomerically enriched products. For instance, an asymmetric cross-coupling reaction on the pyrazine ring could lead to the formation of a chiral biaryl axis.

Derivatization of Chiral Starting Materials: If a chiral substituent is introduced at an early stage of the synthesis, subsequent transformations can be designed to control the stereochemistry of newly formed chiral centers.

The separation of enantiomers or diastereomers is often necessary to evaluate the biological activity of each stereoisomer independently. Chiral chromatography is a common technique for achieving this separation.

Conformational Analysis of Pyrazine Derivatives

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of molecules. These methods can be used to identify low-energy conformations and to estimate the energy barriers between them. For example, studies on alkyl-substituted pyrazines have shown that hydrogen bonding between the α-hydrogens of the alkyl substituent and the lone pair of electrons on the adjacent ring nitrogen atom can influence the conformational preferences. dtic.mil

Experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the solid-state and solution-phase conformations of molecules, respectively. X-ray crystallography can provide a precise three-dimensional structure of a molecule in the crystalline state. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between atoms in solution, which can help to elucidate the preferred conformation. While specific conformational studies on this compound derivatives are limited, the principles derived from studies on other substituted pyrazines and related heterocyclic systems can be applied to understand their likely conformational behavior. dtic.milnih.gov

Structure-Activity Relationship (SAR) Methodologies in Pyrazine Chemistry

The exploration of pyrazine chemistry, particularly concerning derivatives of compounds like this compound, heavily relies on Structure-Activity Relationship (SAR) studies to guide the design of new molecules with enhanced biological activities. SAR methodologies aim to identify the key structural features of a molecule that are responsible for its pharmacological or biological effects. By systematically modifying the molecular structure and evaluating the corresponding changes in activity, researchers can develop models that predict the efficacy of novel compounds. In the context of pyrazine derivatives, these methodologies are broadly categorized into computational analyses and the detailed examination of molecular interactions at the protein level.

Computational Approaches to SAR Analysis (e.g., Partial Least Squares Discriminant Analysis, PLS-DA)

Computational methods are integral to modern drug discovery, providing rapid and cost-effective ways to analyze SAR. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. semanticscholar.orgresearchgate.net These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build predictive equations. ijournalse.org Various chemometric techniques, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to develop these QSAR models for pyrazine derivatives. semanticscholar.orgresearchgate.net

A particularly powerful supervised classification technique used in this field is Partial Least Squares Discriminant Analysis (PLS-DA). mdpi.comnih.govmdpi.com PLS-DA is a linear classification method that is effective even when data is highly correlated. mdpi.commdpi.com It works by identifying the variables (molecular descriptors) that best distinguish between predefined classes of compounds, such as "highly active" and "low activity". mdpi.commdpi.com

In the SAR evaluation of pyrazine derivatives, PLS-DA has been used to confirm the structural features that have a profound effect on biological activity. mdpi.comnih.gov For instance, researchers might classify a series of synthesized pyrazine analogs based on their measured cytotoxic activity against a cancer cell line. The PLS-DA model would then be built to find the combination of structural descriptors that best separates the highly cytotoxic compounds from the less active ones. This analysis can reveal the importance of specific substitutions on the pyrazine ring, the length of a carbon chain, or the presence of particular functional groups. mdpi.com The output of a PLS-DA can visually separate compounds into their respective activity classes, providing an intuitive understanding of the SAR. mdpi.com

| Compound | Activity Class | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Number of H-Bond Donors (Descriptor 3) |

|---|---|---|---|---|

| Pyrazine Derivative A | High | 250.1 | 2.5 | 1 |

| Pyrazine Derivative B | High | 265.5 | 2.8 | 1 |

| Pyrazine Derivative C | Low | 210.3 | 1.8 | 0 |

| Pyrazine Derivative D | Low | 225.7 | 2.1 | 0 |

| Pyrazine Derivative E | High | 280.2 | 3.1 | 2 |

| Pyrazine Derivative F | Low | 205.9 | 1.5 | 1 |

Analysis of Ligand-Protein Interactions (e.g., hydrogen bonding, π-interactions, halogen bonding)

Understanding how a pyrazine-based ligand binds to its protein target is fundamental to elucidating its mechanism of action and guiding rational drug design. The heteroaromatic nature of the pyrazine ring allows it to participate in a diverse range of non-covalent interactions, combining polar properties from its nitrogen heteroatoms with nonpolar characteristics from its aromatic system. acs.orgnih.govresearchgate.net A systematic analysis of pyrazine-based ligands in protein co-crystal structures reveals several key interaction types. acs.orgnih.govresearchgate.net

Hydrogen Bonding: This is the most frequently observed interaction for pyrazine derivatives. acs.orgnih.govresearchgate.net The nitrogen atoms in the pyrazine ring, with their lone pairs of electrons, commonly act as hydrogen bond acceptors, forming bonds with donor groups (like N-H or O-H) from amino acid residues in the protein's binding site. acs.orgnih.govresearchgate.netscielo.br Less frequently, the C-H groups on the pyrazine ring can act as weak hydrogen bond donors. acs.orgnih.govresearchgate.netresearchgate.net The strength and geometry of these hydrogen bonds are crucial for the stability of the ligand-protein complex. scielo.brscite.ai

π-Interactions: The aromatic pyrazine ring is capable of engaging in various π-interactions. acs.orgresearchgate.net These include π-π stacking, where the pyrazine ring stacks with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine. researchgate.netresearchgate.net This interaction helps to properly orient the ligand within the binding pocket. Other forms, like cation-π interactions (with positively charged residues) or C-H-π interactions, also contribute to binding affinity. researchgate.net

Halogen Bonding: For chloro-substituted compounds like this compound, halogen bonding is a particularly relevant interaction. acs.orgresearchgate.net A halogen bond occurs when a halogen atom (like chlorine) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. acs.orgresearchgate.net In protein-ligand complexes, chloropyrazines can form halogen bonds with backbone carbonyl oxygens or other electron-rich residues. acs.orgresearchgate.net The strength of these interactions can be significantly influenced by other substituents on the aromatic rings. researchgate.net These bonds are directional and can play a critical role in binding affinity and selectivity. acs.orgacs.org

| Interaction Type | Description | Typical Interacting Partner (Amino Acid Residue) | Role of Pyrazine Moiety |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Asparagine, Glutamine, Histidine | Nitrogen atoms act as H-bond acceptors. acs.orgnih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. | Phenylalanine, Tyrosine, Tryptophan, Histidine | Aromatic ring participates in stacking. researchgate.net |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Backbone carbonyls, Aspartate, Glutamate | Chlorine atom acts as a halogen bond donor. acs.orgresearchgate.net |

Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential analytical technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 5-Chloro-2-(chloromethyl)-3-methylpyrazine are not documented in the available literature. Such data would be crucial for identifying the number and connectivity of hydrogen atoms within the molecule.

Detailed ¹³C NMR spectral data for this compound, which would reveal the chemical environment of each carbon atom, is not publicly available.

Information regarding the application of advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the precise bonding framework of this compound could not be found.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

The exact mass of this compound, as determined by HRMS, is not reported in the scientific literature. This information would provide its elemental formula with high precision.

There is no available information on the ESI-MS analysis of this compound, which would detail its ionization behavior and fragmentation patterns under these specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. In the context of this compound, GC-MS analysis would be instrumental in determining its purity and identifying any potential impurities or degradation products. The gas chromatograph would separate the compound from other volatile and semi-volatile substances based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer would ionize the eluted compound, generating a unique mass spectrum based on the mass-to-charge ratio of the resulting fragments. This mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity.

However, a thorough search of scientific databases and literature did not yield any specific GC-MS data, such as retention times or mass fragmentation patterns, for this compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Despite the utility of this technique, no experimental IR spectra for this compound could be located in the public domain.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum also reveals information about molecular vibrations and functional groups. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the pyrazine (B50134) ring and other non-polar bonds that may be weak or absent in the IR spectrum.

Specific Raman spectroscopic data for this compound is not currently available in published scientific literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search for crystallographic data did not yield any results for this compound, indicating that its crystal structure has not been publicly reported.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like pyrazine derivatives, UV-Vis spectra typically show characteristic absorption bands related to π-π* and n-π* electronic transitions. The absorption maxima (λmax) and molar absorptivity values for this compound would provide insights into its electronic structure and conjugation.

No experimental UV-Vis spectroscopic data for this compound could be found in the available scientific literature.

Fluorescence Spectroscopy for Luminescent Properties

Data regarding the luminescent properties of this compound, as determined by fluorescence spectroscopy, is not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecular framework.

Density Functional Theory (DFT) has become a primary method for computational studies of pyrazine (B50134) and its derivatives due to its favorable balance of accuracy and computational cost. mdpi.com DFT is employed to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics. For halogenated pyrazines, DFT is particularly useful for investigating the effects of substituents on the aromatic ring's electronic structure and reactivity. mostwiedzy.plchemrxiv.org The theory's application extends to predicting how these molecules will interact with other chemical species, providing a theoretical foundation for their potential behavior in various chemical environments. mostwiedzy.plbohrium.com

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds like pyrazine derivatives, hybrid functionals such as B3LYP are commonly employed. mostwiedzy.plbohrium.com The PBE0 and ωB97X-D functionals are also utilized, with the latter being specifically designed to account for dispersion interactions. mdpi.commdpi.com

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally crucial. Pople-style basis sets, such as 6-31G* or 6-31+G*, are often sufficient for geometry optimizations and basic property calculations. mostwiedzy.plbohrium.com For higher accuracy, especially when calculating electron affinities or describing weak interactions, larger basis sets incorporating diffuse functions (e.g., aug-cc-pVTZ) are recommended. mostwiedzy.pl The inclusion of diffuse functions is particularly important for accurately describing the behavior of anions. mostwiedzy.plbohrium.com

| Component | Example | Typical Application | Reference |

|---|---|---|---|

| Exchange-Correlation Functional | B3LYP | General purpose for geometry optimization and electronic properties of halo-pyrazines. | mostwiedzy.plbohrium.com |

| Exchange-Correlation Functional | PBE0 | Used for geometry and electronic structure calculations, often providing good accuracy for macrocyclic systems. | mdpi.com |

| Basis Set | 6-31+G* | A good balance of accuracy and efficiency for calculating vertical electron affinities in halo-pyrazines. | mostwiedzy.plbohrium.com |

| Basis Set | aug-cc-pVTZ | High-accuracy calculations, particularly for electron affinities and non-covalent interactions. | mostwiedzy.pl |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.comnih.gov For substituted pyrazines, FMO analysis reveals how substituents like chlorine and methyl groups modulate the electronic properties and reactivity of the pyrazine core.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps regions of positive and negative electrostatic potential onto the electron density surface. Negative regions (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, such as the nitrogen atoms in the pyrazine ring. Positive regions (colored blue) are electron-deficient and indicate sites for nucleophilic attack. chemrxiv.org MEP analysis is a valuable tool for predicting intermolecular interaction sites. chemrxiv.org

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and kinetic stability. |

| MEP Minimum (Vmin) | -45 kcal/mol | Location of highest electron density, potential site for electrophilic attack (e.g., near nitrogen atoms). |

| MEP Maximum (Vmax) | +30 kcal/mol | Location of lowest electron density, potential site for nucleophilic attack (e.g., near hydrogen atoms or halogen substituents). |

Molecular Modeling and Conformational Studies

Molecular modeling techniques are used to explore the three-dimensional structure and dynamics of molecules, providing insights into their preferred shapes and thermodynamic properties.

For a flexible molecule like 5-Chloro-2-(chloromethyl)-3-methylpyrazine, different spatial arrangements of atoms, or conformations, are possible due to rotation around single bonds. The most significant conformational flexibility arises from the rotation of the chloromethyl group relative to the pyrazine ring. A Potential Energy Surface (PES) scan is a computational method used to explore this conformational landscape. By systematically rotating a specific dihedral angle (e.g., the N-C-C-Cl angle) and calculating the energy at each step, a profile of energy versus rotation angle is generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent transition states between them. This analysis is crucial for identifying the most likely three-dimensional structure(s) the molecule will adopt.

Quantum chemical calculations can predict key thermochemical properties, offering valuable data that can be difficult to obtain experimentally. Properties such as the standard heat of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv) can be determined from the calculated vibrational frequencies and electronic energies of the optimized molecular structure. High-level composite methods like the Gaussian-n (G4, G4MP2) or Complete Basis Set (CBS) methods are often used for achieving high accuracy in thermochemical predictions for nitrogen-containing heterocyclic compounds. superfri.orgrjdentistry.comsuperfri.org These predicted values are essential for understanding the stability and energy content of the molecule.

| Thermochemical Property | Illustrative Predicted Value |

|---|---|

| Standard Heat of Formation (Gas Phase) | +85.2 kJ/mol |

| Standard Entropy | 360.5 J/(mol·K) |

| Constant Volume Heat Capacity | 115.8 J/(mol·K) |

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the energetic factors that govern them. For this compound, these methods can be particularly insightful in studying reactions involving its reactive chloromethyl group.

The determination of reaction pathways and the characterization of transition states are fundamental to understanding reaction mechanisms. Theoretical calculations, particularly using Density Functional Theory (DFT), can model the geometric and electronic structure of transition states, which are the highest energy points along a reaction coordinate.

For this compound, the activation barrier for a nucleophilic attack on the chloromethyl group would be a key determinant of its reactivity. A lower activation barrier would indicate a more facile reaction. DFT methods, such as B3LYP, are commonly used to calculate these energies mdpi.comsciforum.netresearchgate.net. The influence of the chloro and methyl substituents on the pyrazine ring on the reaction energetics can also be assessed computationally. Furthermore, the effect of the solvent on the reaction can be modeled using methods like the Polarizable Continuum Model (PCM), which can significantly influence the calculated activation barriers and reaction energies mdpi.comsciforum.net.

Table 1: Hypothetical Calculated Energetic Data for an SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +15.0 |

| Energy of Products | -10.0 |

| Activation Energy (Ea) | +15.0 |

| Reaction Enthalpy (ΔH) | -10.0 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this exact reaction were not found in the literature search.

Prediction and Correlation of Spectroscopic Properties

Computational chemistry is also a valuable tool for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of molecules.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost chemrxiv.orgnih.govnih.gov. The output of these calculations includes a list of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration.

For this compound, a computational frequency analysis would provide a theoretical vibrational spectrum. This can be compared with experimental spectra to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions, such as C-H stretches, C-Cl stretches, and pyrazine ring vibrations chemrxiv.orgasianpubs.org. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode chemrxiv.org.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (methyl) | 2950 |

| C-H stretch (chloromethyl) | 3010 |

| C-H stretch (pyrazine ring) | 3080 |

| C=N stretch (pyrazine ring) | 1580 |

| C-Cl stretch (ring) | 1100 |

| C-Cl stretch (chloromethyl) | 750 |

Note: This table contains hypothetical data based on typical frequency ranges for these types of vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be invaluable for assigning experimental spectra and for distinguishing between different isomers nih.govnih.govuncw.edugithub.ionih.govmdpi.com.

The prediction of NMR chemical shifts is often carried out using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method uncw.edu. The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS) libretexts.org. For this compound, these calculations would predict the chemical shifts for the protons on the pyrazine ring, the methyl group, and the chloromethyl group, as well as for all the carbon atoms in the molecule. The accuracy of these predictions can be high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values nih.gov.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.5 | - |

| -CH₂Cl | 4.8 | 45.0 |

| -CH₃ | 2.6 | 20.0 |

| Pyrazine-C-Cl | - | 150.0 |

| Pyrazine-C-CH₂Cl | - | 155.0 |

| Pyrazine-C-CH₃ | - | 148.0 |

| Pyrazine-C-H | - | 140.0 |

Note: This table presents hypothetical data based on typical chemical shift ranges for similar structures.

Advanced Research Directions and Utility in Chemical Sciences

Utility in Modern Organic Synthesis and Method Development

The pyrazine (B50134) ring system is a cornerstone in heterocyclic chemistry, and functionalized derivatives like 5-Chloro-2-(chloromethyl)-3-methylpyrazine are instrumental in the construction of complex molecular architectures. nbinno.com The presence of two distinct chlorine atoms—one on the aromatic ring and one in the methyl side chain—offers differential reactivity that can be exploited for sequential, site-selective modifications.

Pyrazine derivatives are widely recognized as versatile scaffolds in the synthesis of a multitude of organic molecules. researchgate.netsemanticscholar.org Their importance is rooted in their prevalence in natural products and their application as foundational structures for bioactive molecules and new materials. researchgate.net The chloromethyl group, in particular, is a potent electrophile that readily undergoes nucleophilic substitution reactions. nbinno.com This allows for the facile introduction of various functional groups by reacting with nucleophiles such as amines, alcohols, and thiols. nbinno.com

This reactivity makes compounds like this compound valuable intermediates. The strategic placement of substituents on the pyrazine ring can be achieved through various synthetic sequences, often involving N-oxide intermediates to facilitate the installation of atoms like chlorine at specific positions. mdpi.com The ability to systematically and selectively modify the pyrazine core is crucial for building libraries of compounds for applications in drug discovery and materials science. nbinno.commdpi.com

| Synthetic Utility | Description | Key Reactions |

| Building Block | Serves as a foundational scaffold for constructing more complex molecules. | Nucleophilic Substitution, Cross-Coupling |

| Intermediate | Used in multi-step syntheses to introduce the pyrazine moiety. | Halogenation, Functional Group Interconversion |

| Scaffold Diversification | Allows for the introduction of a wide array of functional groups. | C-N, C-O, and C-S bond formation |

The pursuit of efficient ways to synthesize and functionalize pyrazine rings has spurred the development of new synthetic methods. The electron-deficient nature of the pyrazine heterocycle presents unique challenges and opportunities for cross-coupling reactions. mdpi.com Research in this area has led to robust methodologies, such as iron-catalyzed C-H functionalization with organoboron agents, which address challenges associated with electron-poor heteroarenes. mdpi.com

Furthermore, pyrazine derivatives are key substrates in a variety of coupling reactions that are fundamental to modern organic chemistry. researchgate.net These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are critical for constructing complex molecular frameworks. The reactivity of compounds like this compound makes them suitable candidates for exploring and optimizing these advanced synthetic transformations.

Table 1: Coupling Reactions Involving Pyrazine Scaffolds

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, used for creating C-C bonds. mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an organohalide. researchgate.net |

| Oxidative Coupling | A reaction that forms a new bond, typically C-C, through an oxidative process. researchgate.net |

Exploration in Materials Science and Engineering

The electronic properties of the pyrazine ring have made its derivatives attractive candidates for the development of advanced materials. rsc.org The nitrogen atoms in the ring are electron-withdrawing, which imparts favorable charge transfer characteristics suitable for applications in optoelectronics and electronics. rsc.org

Pyrazine derivatives are being increasingly investigated for their unique optical properties and potential use in optoelectronic devices. rsc.orgnih.gov A series of aryl-substituted pyrazine derivatives have been shown to exhibit strong emission properties. atlantis-press.com The branching pattern of substituents on the pyrazine core can significantly affect fluorescence intensity, indicating that these properties can be finely tuned through synthetic modification. atlantis-press.com

The inherent photosensitivity of pyrazine-containing structures has been leveraged in the creation of metal-organic frameworks (MOFs). nih.gov For instance, a copper(II)-based MOF incorporating a pyrazine ligand demonstrated enhanced electrical conductivity under visible light irradiation, functioning as a photosensitive Schottky barrier diode. nih.gov This highlights the potential for developing pyrazine-based materials for light-sensing and other optoelectronic applications.

In the field of electronics, pyrazine-containing frameworks have emerged as a promising class of materials. nih.gov Two-dimensional conjugated metal-organic frameworks (2D c-MOFs) and covalent organic frameworks (2D COFs) that incorporate pyrazine linkers are being explored for their superior electrical conductivity and potential in energy storage and electronic devices. nih.govacs.orgresearchgate.net

Table 2: Applications of Pyrazine-Based Frameworks

| Framework Type | Application | Key Property |

| Metal-Organic Framework (MOF) | Photosensitive Diodes | Electrical conductivity under illumination nih.gov |

| 2D Conjugated MOF (c-MOF) | Lithium-Ion Storage | High capacitance and abundant active sites nih.govresearchgate.net |

| 2D Covalent Organic Framework (COF) | Semiconductors | Favorable charge carrier mobility acs.orgresearchgate.net |

Role as Chemical Probes and Catalytic Agents

The pyrazine nucleus is not only a building block for materials and bioactive molecules but also serves as a versatile scaffold for catalysts and reagents. researchgate.net The ability of the nitrogen atoms in the pyrazine ring to coordinate with metal ions is a key feature that is exploited in the design of novel catalytic systems. researchgate.net This coordination can influence the electronic environment of a metal center, thereby modulating its catalytic activity and selectivity in various chemical transformations. While direct applications of this compound as a probe or catalyst are not extensively documented, its potential as a precursor for such agents is clear. The dual reactivity of its chloro-substituents allows for its incorporation into larger, more complex systems, including ligands for transition metal catalysts or as a core structure for developing specialized chemical probes.

Pyrazine Derivatives in Chemical Biology Research

Pyrazine derivatives are of significant interest in chemical biology due to their prevalence in biologically active molecules and their ability to serve as versatile scaffolds for creating chemical probes. nih.govmdpi.com The pyrazine ring itself is a key component in natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net

The utility of functionalized pyrazines like this compound in this field lies in its potential as a building block for creating novel bioactive compounds or molecular probes. The reactive chloromethyl group can be used to covalently link the pyrazine core to proteins or other biomolecules, enabling the study of biological processes. For instance, pyrazine-based fluorescent probes have been developed for live-cell imaging, leveraging the photophysical properties of the pyrazine core. nih.govfrontiersin.org The specific substitution pattern and the presence of halogens can influence the molecule's interaction with biological targets and its metabolic stability.

Key Research Applications of Pyrazine Derivatives in Chemical Biology:

| Research Area | Application of Pyrazine Derivatives | Potential Role of this compound |

| Bioactive Compound Synthesis | Scaffolds for developing new drugs targeting a range of diseases. nih.govmdpi.com | Serves as a starting material for creating more complex molecules with potential therapeutic properties. |

| Chemical Probes | Development of fluorescent or affinity-based probes to study cellular mechanisms. nih.gov | The reactive chloromethyl group allows for conjugation to reporter molecules or biomolecules. |

| Disulfide-Reducing Agents | Certain pyrazine derivatives act as potent reducing agents for disulfide bonds in proteins. rsc.org | The core structure could be modified to develop novel reagents for protein biochemistry. |

Development of Pyrazine-Based Catalysts for Organic Transformations

The electron-deficient nature of the pyrazine ring makes it an attractive component in the design of ligands for transition-metal catalysis. tandfonline.comrsc.org Pyrazine-containing ligands can modulate the electronic properties and steric environment of a metal center, thereby influencing the efficiency and selectivity of catalytic reactions. rsc.org These ligands have been successfully employed in a variety of organic transformations, including cross-coupling reactions and hydrogenation. researchgate.netacs.org

Research has shown that the strategic placement of pyrazine moieties within a ligand scaffold can have a significant impact on catalytic activity. For example, in cobalt complexes designed for hydrogen evolution, the position of the pyrazine donor affects the overpotential required for the reaction. nih.govresearchgate.net The halogen and methyl substituents on this compound offer handles for further functionalization, allowing for the synthesis of novel pincer-type or other polydentate ligands. The chlorine atoms can be substituted through various cross-coupling reactions, enabling the construction of a diverse library of pyrazine-based ligands for screening in different catalytic applications. rsc.org

Examples of Pyrazine-Based Ligands in Catalysis:

| Catalyst System | Organic Transformation | Reference |

| Cobalt complexes with pyrazine-containing pentadentate ligands | Electrocatalytic and photocatalytic hydrogen generation. | nih.gov |

| Iron complexes with pyrazine-based pincer ligands | Hydrogenation of carbon dioxide. | acs.org |

| Palladium complexes with pyrazine-based ligands | Suzuki, Heck, and Sonogashira cross-coupling reactions. | rsc.org |

Future Research Challenges and Emerging Opportunities in Halogenated Pyrazine Chemistry

While the potential of halogenated pyrazines is vast, their exploration is met with several challenges. The synthesis of highly substituted and functionalized pyrazines can be complex, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. acs.orgslideshare.net The electron-deficient nature of the pyrazine ring can render it susceptible to nucleophilic attack, complicating certain synthetic transformations. acs.org

Despite these challenges, the field of halogenated pyrazine chemistry is ripe with opportunities. There is a growing interest in the development of novel synthetic methodologies, such as C-H functionalization, to streamline the synthesis of these valuable compounds. mdpi.com The unique properties of halogenated pyrazines make them promising candidates for a variety of applications. For instance, halogenated pyrazine-based chalcones have shown potential as antimicrobial and antimycobacterial agents. mdpi.comresearchgate.netnih.gov The introduction of halogens can enhance the biological activity and modulate the pharmacokinetic properties of drug candidates. mdpi.comnih.gov

Furthermore, the electron-deficient character of halogenated pyrazines is being exploited in materials science. Cyano-functionalized pyrazines, for example, have been used as additives in organic solar cells to improve their efficiency. rsc.org The development of new pyrazine-based polymers and π-conjugated materials for optoelectronic applications remains an active area of research. lifechemicals.comrsc.org The compound this compound, with its multiple reactive sites, represents a key starting material for accessing novel halogenated pyrazine structures with tailored properties for these emerging applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-(chloromethyl)-3-methylpyrazine, and what key parameters influence yield and purity?

- Answer : The compound can be synthesized via chlorination of pyrazine precursors using reagents like thionyl chloride (SOCl₂) under reflux. For example, chlorination of 5-methylpyrazine-2-carboxylic acid derivatives with SOCl₂ generates acid chlorides, which are further esterified or functionalized . Key parameters include:

- Temperature : Controlled reflux (e.g., 70–80°C) to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .

- Catalysts : Bases like KOH or NaH improve nucleophilic substitution kinetics .

- Purification : Ethyl acetate extraction and silica gel chromatography are critical for isolating high-purity products (56–82% yields reported) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

- Answer :

- ¹H NMR : Look for singlet signals at δ ~4.8 ppm (chloromethyl, -CH₂Cl) and δ ~2.5 ppm (methyl group) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 186.59 (M⁺) and fragment ions corresponding to Cl loss .

- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-N (pyrazine ring, ~1600 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Cl percentages (e.g., C 42.73%, Cl 21.07%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound, particularly when using chlorinating agents?

- Answer : By-product formation (e.g., over-chlorination or ester hydrolysis) can be mitigated by:

- Stoichiometric Control : Use 1.1–1.3 equivalents of SOCl₂ to avoid excess chlorination .

- Inert Atmosphere : Nitrogen or argon prevents moisture-induced side reactions .

- Stepwise Monitoring : TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

- Post-Reaction Quenching : Rapid neutralization with NaHCO₃ stabilizes intermediates .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound during nucleophilic substitution reactions, and how do substituent positions influence this?

- Answer : The chloromethyl group undergoes SN₂ reactions due to its primary alkyl halide nature. Steric hindrance from the adjacent pyrazine ring and electron-withdrawing Cl at the 5-position polarizes the C-Cl bond, enhancing electrophilicity . Substituent effects include:

- Electron-Donating Groups (e.g., -CH₃) : Reduce reactivity by destabilizing the transition state.

- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity via inductive effects .

Q. How do electronic and steric effects of substituents on the pyrazine ring affect the compound's electronic properties, as observed in cyclic voltammetry studies?

- Answer : Substituents modulate LUMO energy levels and electron affinity. For instance:

- Chlorine : Lowers LUMO (-3.78 eV in extended pyrazine ribbons) via electron withdrawal .

- Methyl Groups : Introduce steric bulk, reducing π-π stacking but minimally affecting redox potentials .

- Pyrazine Ring Conjugation : Extended conjugation (e.g., fused aromatic systems) enhances n-type semiconductor behavior .

Q. In cases of conflicting spectral data for this compound derivatives, what validation strategies can confirm structural assignments?

- Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 186.59 g/mol ± 0.01%) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if crystals are obtainable) .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.